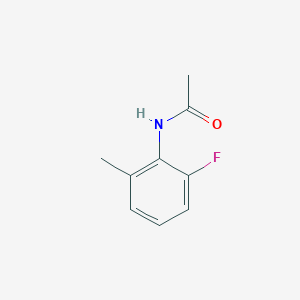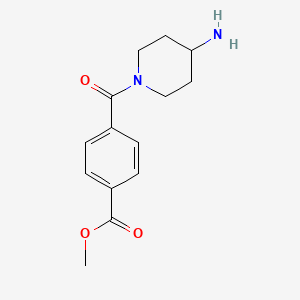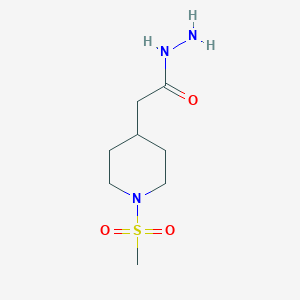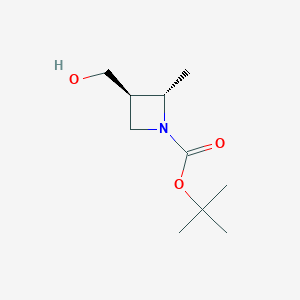![molecular formula C7H8BrClN2 B15358991 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B15358991.png)
2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride is a brominated derivative of pyrrolopyridine, a nitrogen-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride typically involves the bromination of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the compound is synthesized through optimized reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated compound to its less halogenated counterparts.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide (OH-) or cyanide (CN-) are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-oxide.
Reduction: Reduced derivatives such as 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-hydride.
Substitution: Substituted derivatives such as 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-cyanide.
Applications De Recherche Scientifique
2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of nitrogen-containing heterocycles with biological targets.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological effects.
Comparaison Avec Des Composés Similaires
2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride is compared with other similar compounds such as:
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine: The parent compound without the bromine atom.
2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: A chlorinated derivative.
2-iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: An iodinated derivative.
These compounds share structural similarities but differ in their halogen atoms, leading to variations in their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C7H8BrClN2 |
|---|---|
Poids moléculaire |
235.51 g/mol |
Nom IUPAC |
2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride |
InChI |
InChI=1S/C7H7BrN2.ClH/c8-7-2-1-5-3-9-4-6(5)10-7;/h1-2,9H,3-4H2;1H |
Clé InChI |
KEIGNBCLDJLYFJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CN1)N=C(C=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)












